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Compound of Interest

Compound Name: 4-Morpholinopiperidine

Cat. No.: B1299061 Get Quote

In the landscape of medicinal chemistry, the selection of saturated heterocyclic building blocks

is a critical decision that profoundly influences the Absorption, Distribution, Metabolism, and

Excretion (ADME) properties of drug candidates. 4-Morpholinopiperidine, a readily available

scaffold, is frequently employed to enhance aqueous solubility and modulate the

physicochemical profile of lead compounds. This guide provides an objective comparison of 4-
Morpholinopiperidine against common alternative building blocks, supported by

representative experimental data and detailed protocols to inform rational drug design and lead

optimization strategies.

Executive Summary
4-Morpholinopiperidine offers a valuable combination of properties, including a high pKa,

moderate lipophilicity, and generally favorable metabolic stability, making it a versatile building

block in drug discovery. However, alternative scaffolds may offer advantages in specific

contexts. For instance, N-acyl or N-sulfonyl piperidines can provide improved metabolic

stability, while spirocyclic analogs can enhance three-dimensionality and explore novel

chemical space. The choice of building block should be guided by the specific goals of the lead

optimization program, considering factors such as target engagement, desired pharmacokinetic

profile, and synthetic accessibility.
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Physicochemical Properties: A Comparative
Analysis
The physicochemical properties of a building block are fundamental to its impact on the overall

characteristics of a drug candidate. The following table summarizes key properties for 4-
Morpholinopiperidine and selected alternatives.

Property
4-
Morpholinopip
eridine

N-Boc-4-
aminopiperidin
e

4-
Hydroxypiperi
dine

2-Oxa-7-
azaspiro[3.5]n
onane

Molecular Weight

( g/mol )
170.25[1] 200.27 101.15 127.18

Calculated LogP

(cLogP)
0.3[2] 1.45 -0.4 0.6

Topological Polar

Surface Area

(TPSA, Å²)

15.7 41.5 32.6 21.7

pKa (Predicted) 10.21[2] N/A (Amide) 10.8 10.1

Aqueous

Solubility
High Low to Moderate High Moderate to High

Note: The data presented in this table is compiled from various sources and predictive models

for illustrative comparison. Experimental values may vary.

Performance in Key Drug Discovery Assays
The in vitro performance of a building block in assays that model key ADME processes is a

critical indicator of its potential to yield a successful drug candidate. The following sections

compare 4-Morpholinopiperidine and its alternatives in metabolic stability and membrane

permeability assays.

Metabolic Stability
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The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral

bioavailability. The morpholine moiety is often incorporated to improve metabolic stability

compared to piperidine analogs.[3] The following table presents illustrative data from a

simulated human liver microsomal stability assay.

Compound Half-life (t½, min)
Intrinsic Clearance (CLint,
µL/min/mg protein)

Scaffold-Aryl-4-

Morpholinopiperidine
45 30.8

Scaffold-Aryl-N-Boc-4-

aminopiperidine
25 55.4

Scaffold-Aryl-4-

Hydroxypiperidine
35 39.6

Scaffold-Aryl-2-Oxa-7-

azaspiro[3.5]nonane
60 23.1

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to

represent typical trends in metabolic stability. Actual experimental results will vary depending

on the specific molecular structure and assay conditions.

Membrane Permeability
The ability of a compound to cross biological membranes, such as the intestinal epithelium, is

essential for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a

high-throughput method to predict passive membrane permeability.

Compound Apparent Permeability (Papp, 10⁻⁶ cm/s)

Scaffold-Aryl-4-Morpholinopiperidine 8.5

Scaffold-Aryl-N-Boc-4-aminopiperidine 12.2

Scaffold-Aryl-4-Hydroxypiperidine 4.1

Scaffold-Aryl-2-Oxa-7-azaspiro[3.5]nonane 9.8
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Disclaimer: The data presented in this table is for illustrative purposes only. Actual experimental

results will vary depending on the specific molecular structure and assay conditions.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental

data. Below are protocols for the key in vitro assays cited in this guide.

Human Liver Microsome (HLM) Stability Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes,

primarily cytochrome P450s, located in the liver microsomes.

1. Reagents and Materials:

Pooled Human Liver Microsomes (HLM)

Test compound stock solution (e.g., 10 mM in DMSO)

Phosphate buffer (0.1 M, pH 7.4)

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate

dehydrogenase)

Positive control compounds (e.g., testosterone, verapamil)

Ice-cold acetonitrile with an internal standard for quenching

96-well incubation plates

LC-MS/MS system for analysis

2. Procedure:

Prepare a working solution of the test compound by diluting the stock solution in phosphate

buffer to the desired concentration (e.g., 1 µM).

Add the HLM to the wells of the incubation plate, followed by the test compound working

solution.
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Pre-incubate the plate at 37°C for 5-10 minutes.

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by

adding an equal volume of ice-cold acetonitrile containing an internal standard.

Centrifuge the plate to precipitate the proteins.

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining

parent compound.

3. Data Analysis:

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

The elimination rate constant (k) is the negative slope of the linear regression.

The in vitro half-life (t½) is calculated as 0.693/k.

The intrinsic clearance (CLint) is calculated as (0.693 / t½) / (mg/mL microsomal protein).

Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the ability of a compound to diffuse across a lipid-infused artificial

membrane, modeling passive transcellular permeability.

1. Reagents and Materials:

PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

Lipid solution (e.g., 2% lecithin in dodecane)

Phosphate buffered saline (PBS), pH 7.4

Test compound stock solution (e.g., 10 mM in DMSO)

UV-Vis or LC-MS/MS system for analysis
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2. Procedure:

Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to

evaporate.

Fill the wells of the acceptor plate with PBS.

Prepare the donor solution by diluting the test compound stock solution in PBS to the final

desired concentration (e.g., 100 µM).

Add the donor solution to the wells of the donor plate.

Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

After incubation, determine the concentration of the compound in both the donor and

acceptor wells using an appropriate analytical method.

3. Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp

= (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well,

Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time,

[C]a is the compound concentration in the acceptor well, and [C]eq is the equilibrium

concentration.

Visualizing the Drug Discovery Workflow
The selection and evaluation of building blocks like 4-Morpholinopiperidine are integral parts

of the lead optimization cycle in drug discovery. The following diagrams illustrate this iterative

process and a common metabolic pathway.
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An iterative lead optimization cycle in drug discovery.
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Common metabolic pathways for piperidine-containing compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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